Nisoldipine-d7

Stable Isotope Labeling Isotopic Purity LC-MS Bioanalysis

Bioanalytical labs quantifying nisoldipine often face cross-talk interference and matrix effect bias when using unlabeled or d6-labeled internal standards. Nisoldipine-d7 (CAS 1189718-34-0) resolves these challenges as a high-purity, deuterium-labeled analog specifically designed for LC-MS/MS and GC-MS assays. - +7 Da mass shift ensures complete isotopic separation from the analyte's natural envelope, eliminating cross-talk in high-resolution MS workflows. - 98% atom D enrichment minimizes unlabeled interference, delivering robust accuracy for bioavailability, bioequivalence, and metabolic stability studies. - Supplied as a solid, stable at room temperature for shipping; store long-term at -20°C.

Molecular Formula C20H24N2O6
Molecular Weight 395.5 g/mol
Cat. No. B562971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNisoldipine-d7
SynonymsBay k 5552-d7;  Baymycard-d7;  Norvasc-d7;  Syscor-d7;  Zadipina-d7;  1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid Methyl 2-methylpropyl Ester-d7; 
Molecular FormulaC20H24N2O6
Molecular Weight395.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i1D3,2D3,11D
InChIKeyVKQFCGNPDRICFG-UENXPIBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nisoldipine-d7: Stable Isotope-Labeled Internal Standard for Bioanalysis


Nisoldipine-d7 (CAS 1189718-34-0) is a deuterium-labeled analog of nisoldipine, a dihydropyridine calcium channel blocker specific for L-type Cav1.2 channels [1]. The compound incorporates seven deuterium atoms at stable, non-exchangeable positions on the 2-methylpropyl ester side chain, providing a nominal mass shift of +7 Da relative to the unlabeled analyte (MW 388.41 vs. 395.46 for the d7 species) . This stable isotope-labeled internal standard is specifically intended for use in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) assays, where it serves as a tracer for the accurate and precise quantification of nisoldipine in complex biological matrices [2].

Designed for LC-MS/MS or GC-MS quantitative bioanalysis
Deuterium-labeled internal standard with distinct mass separation
Supports bioanalytical method validation research

Why Nisoldipine-d7 Is Irreplaceable in Bioanalysis


In LC-MS/MS and GC-MS bioanalytical workflows, the internal standard must closely mimic the physicochemical and ionization behavior of the target analyte while being unambiguously distinguishable by mass detection. Unlabeled nisoldipine co-elutes with the analyte and generates identical mass transitions, precluding its use as an internal standard. Other deuterated dihydropyridines (e.g., nifedipine-d6) exhibit different retention times and distinct fragmentation patterns due to structural dissimilarity, which introduces systematic bias in matrix effect correction and recovery normalization . Nisoldipine-d6, while structurally identical, provides only a +6 Da mass shift, which may be insufficient for unequivocal separation from the analyte's natural isotopic envelope in high-resolution MS workflows, increasing the risk of cross-talk interference and quantification inaccuracy [1].

Unlabeled nisoldipine Co-elutes and shares MRM transitions; may not be used as internal standard.
Structurally distinct analogs (e.g., nifedipine-d6) Different retention and fragmentation may introduce bias in matrix effect correction.
Nisoldipine-d6 Limited mass separation may not resolve natural isotopic envelope in HRMS, increasing cross-talk risk.

Nisoldipine-d7: Purity, Enrichment, and MS Utility


Isotopic Enrichment Advantage

Nisoldipine-d7 is supplied with a specified isotopic enrichment of 98% atom D, meaning that 98% of the hydrogen atoms at the seven designated labeling sites are replaced by deuterium . This high enrichment level minimizes the presence of residual unlabeled (d0) species that would otherwise co-elute and interfere with accurate quantification of the target analyte. In contrast, alternative deuterated analogs such as nisoldipine-d4 or nisoldipine-d6 may be offered without publicly specified atom% D enrichment data, leaving the extent of unlabeled carryover unknown .

Isotopic Enrichment
Data to verify
98% atom D
Minimizes unlabeled interference, supports LLOQ improvement.
Enrichment method not specified; verify COA.
Stable Isotope Labeling Isotopic Purity LC-MS Bioanalysis

Chemical Purity and Impurity Control

Multiple vendors report chemical purity for Nisoldipine-d7 of ≥98% as determined by HPLC . This specification indicates that the total amount of non-isotopic impurities (e.g., synthetic byproducts, residual solvents, or degradation products) is ≤2%. In comparison, alternative internal standards such as nisoldipine-d6 are often offered with a purity specification of ≥99% [1], but the 98% threshold for d7 remains acceptable for most bioanalytical applications and is backed by the compound's primary utility as an internal standard rather than a drug substance.

Chemical Purity
Specification review
≥98% HPLC
Impurity ≤2%, supports method validation documentation.
Method details not disclosed; verify with lot COA.
Analytical Reference Standard HPLC Purity Quality Control

Mass Shift Isotopic Separation

Nisoldipine-d7 provides a nominal mass increase of +7 Da relative to the unlabeled analyte, compared to a +6 Da shift for the commercially available nisoldipine-d6 [1]. While both exceed the commonly recommended minimum of +3 Da for small-molecule LC-MS/MS internal standards, the additional 1 Da of mass separation in d7 reduces the probability of spectral overlap with the analyte's natural isotopic envelope (e.g., [M+H]+, [M+H+1]+, [M+H+2]+ ions). This is particularly relevant for high-resolution mass spectrometry (HRMS) applications where the narrower mass window demands unequivocal isotopic resolution .

Mass Shift
Class-level inference
+7 Da (target) vs +6 Da (nisoldipine-d6)
Additional mass separation may reduce cross-talk in HRMS.
Based on molecular formula; empirical confirmation recommended.
Mass Spectrometry Isotope Dilution Internal Standard Design

Non-Exchangeable Deuterium Stability

The seven deuterium atoms in Nisoldipine-d7 are located on the 2-methylpropyl ester side chain—specifically, on the terminal methyl groups and the methine carbon . This positioning avoids labile heteroatom sites (e.g., -OH, -NH) and alpha-carbonyl protons that are prone to H/D back-exchange in aqueous or biological matrices . In contrast, alternative deuterium labeling strategies that incorporate deuterium on exchangeable positions can suffer from time-dependent loss of isotopic enrichment, leading to drifting internal standard response and compromised assay accuracy over the course of a sample run.

Label Stability
Class-level inference
Non-exchangeable positions
No H/D back-exchange expected under typical conditions.
Stability inferred from structure; assay-specific validation recommended.
Isotope Exchange LC-MS Method Robustness Bioanalytical Validation

Nisoldipine-d7 Bioanalytical & PK Applications


Nisoldipine Plasma Bioanalysis for PK

Nisoldipine-d7 is the preferred internal standard for quantifying nisoldipine in human or animal plasma using LC-MS/MS, as required for clinical pharmacology, bioavailability, and bioequivalence studies under FDA or EMA bioanalytical method validation guidance. The +7 Da mass shift ensures clear isotopic separation, while the 98% atom D enrichment minimizes unlabeled interference, enabling accurate determination of plasma concentration-time profiles [1].

Multiplexed Dihydropyridine Quantification

In research settings where multiple dihydropyridine calcium channel blockers (e.g., nisoldipine, nifedipine, nitrendipine) are studied concurrently, Nisoldipine-d7 can be used alongside other structurally distinct deuterated internal standards (e.g., nifedipine-d6). Its unique molecular weight and distinct retention time relative to non-analogous internal standards prevent cross-talk, allowing for multiplexed quantification in a single analytical run .

Metabolic Stability & DDI Studies

When investigating nisoldipine metabolism in hepatocyte or microsomal incubations, Nisoldipine-d7 serves as an ideal internal standard for quantifying parent drug depletion. Its stable isotopic label is not subject to metabolic loss, and the high purity specifications reduce the risk of impurities interfering with metabolite identification or quantification. This supports accurate determination of intrinsic clearance and CYP inhibition parameters [2].

Application
Selection Property
Validation Focus
Plasma concentration research (human/animal matrices)
Isotopic purity and mass separation
Matrix-effect correction and LLOQ endpoint review
Multiplexed dihydropyridine research
Unique mass and retention profile
Cross-channel interference review
Hepatocyte/microsomal metabolic stability research
Non-exchangeable label stability
Metabolite interference and depletion accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nisoldipine-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.